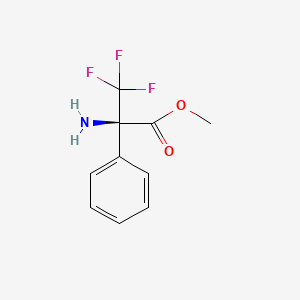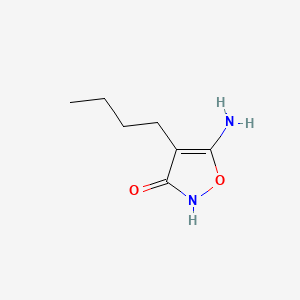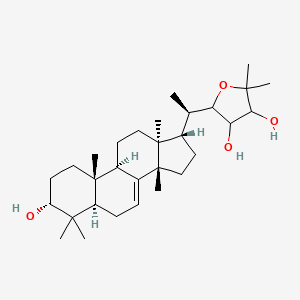
Odoratol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Odoratol is a member of the class of dihydrochalcones . It is a dihydrochalcone substituted by a hydroxy group at position 2’, methoxy groups at positions 4 and 4’, and a hydroxy group at position α- to the ketonic group . It has a molecular formula of C17H18O5 . Odoratol is also known as 2-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
Odoratol has a molecular formula of C17H18O5 . It contains a total of 41 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers (aromatic) .Applications De Recherche Scientifique
Photosystem II Inhibition : Odoratol, a natural product from Cedrela odorata, inhibits oxygen evolution at the donor side of Photosystem II (PSII) in spinach chloroplasts, without affecting Photosystem I (PSI) activity. This finding suggests potential uses in studying and manipulating photosynthetic processes (Achnine et al., 1998).
Chemical Composition and Derivatives : Odoratol, identified as a tetracyclic triterpene triol, was isolated from Cedrela mexicana and C. glaziovii. Its chemical structure and congeners such as 3-dehydro-odoratol and 24-epiodoratol were elucidated, providing a basis for chemical and pharmacological studies (Connolly et al., 1968).
Electronic Nose Applications : The development of electronic noses for detecting odors, including applications in medicine, is an emerging area. These devices can analyze volatile compounds and have potential in diagnostics and environmental monitoring (Mantini et al., 2000).
Odor Analysis in Forensic Science : Odoratol's related techniques are utilized in forensic science for analyzing the odor of decomposing human remains. This research is instrumental in developing tools for locating clandestine burial sites (Vass et al., 2008).
Odor Identification in Complex Mixtures : Studies on identifying key odorants in complex mixtures, such as natural products, are significant for understanding and replicating natural odors in various applications (Baldovini & Chaintreau, 2020).
Threshold Odors of Organic Chemicals : Research on the threshold odors of organic chemicals, including components like Odoratol, contributes to understanding and controlling environmental odor pollution (Baker, 1963).
Industrial Odor Analysis : The analysis of industrial odors, using human observers and chemical techniques, is crucial for environmental monitoring and compliance (Berglund, 1974).
Agricultural Odor Management : Studies on the odors emitted from agricultural sources, such as swine manure, utilize chemical and sensory analyses for environmental management (Trabue et al., 2011).
Gas Chromatography-Olfactometry : This technique combines gas chromatography with sensory detection, applied in studying odorous substances in environmental and food industries (Brattoli et al., 2013).
Odor Objects Perception : Research on the perception of complex odor stimuli, including those similar to Odoratol, provides insights into how odors are processed and recognized in everyday life (Thomas-Danguin et al., 2014).
Propriétés
IUPAC Name |
5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21-25,31-33H,10-16H2,1-8H3/t17-,18+,19+,21+,22-,23?,24?,25?,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXXTAYUXXFPG-SRPYFFJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101289702 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

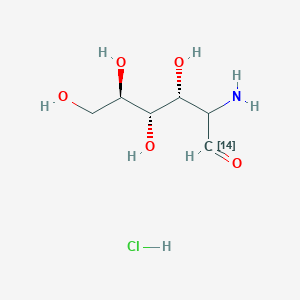
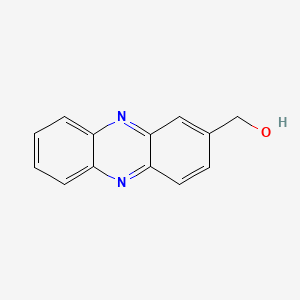
![2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid](/img/structure/B579110.png)
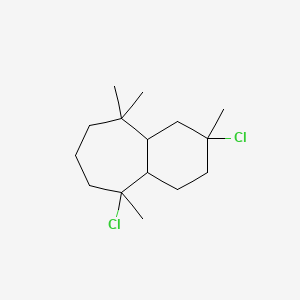


![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)

